Cas no 201803-71-6 (1-(1-methylethyl)-1H-Pyrazole-4-ethanol)
1-(1-methylethyl)-1H-Pyrazole-4-ethanol Chemical and Physical Properties
Names and Identifiers
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- 1-(1-methylethyl)-1H-Pyrazole-4-ethanol
- 4-(2-Hydroxyethyl)-1-isopropyl-1H-pyrazole
- 1H-Pyrazole-4-ethanol,1-(1-methylethyl)-
- SCHEMBL1197140
- 2-[1-(propan-2-yl)-1h-pyrazol-4-yl]ethan-1-ol
- 2-(1-Isopropyl-1H-pyrazol-4-yl)ethanol
- 201803-71-6
- EN300-1670609
- 2-(1-isopropyl-1H-pyrazol-4-yl)-1-ethanol
- MQCSQENDKJRXDK-UHFFFAOYSA-N
-
- Inchi: 1S/C8H14N2O/c1-7(2)10-6-8(3-4-11)5-9-10/h5-7,11H,3-4H2,1-2H3
- InChI Key: MQCSQENDKJRXDK-UHFFFAOYSA-N
- SMILES: OCCC1C=NN(C=1)C(C)C
Computed Properties
- Exact Mass: 154.11072
- Monoisotopic Mass: 154.111
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 117
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 38A^2
- XLogP3: 0.5
Experimental Properties
- PSA: 38.05
1-(1-methylethyl)-1H-Pyrazole-4-ethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1670609-0.05g |
2-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol |
201803-71-6 | 0.05g |
$1020.0 | 2023-06-04 | ||
| Enamine | EN300-1670609-0.1g |
2-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol |
201803-71-6 | 0.1g |
$1068.0 | 2023-06-04 | ||
| Enamine | EN300-1670609-0.25g |
2-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol |
201803-71-6 | 0.25g |
$1117.0 | 2023-06-04 | ||
| Enamine | EN300-1670609-0.5g |
2-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol |
201803-71-6 | 0.5g |
$1165.0 | 2023-06-04 | ||
| Enamine | EN300-1670609-1.0g |
2-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol |
201803-71-6 | 1g |
$1214.0 | 2023-06-04 | ||
| Enamine | EN300-1670609-2.5g |
2-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol |
201803-71-6 | 2.5g |
$2379.0 | 2023-06-04 | ||
| Enamine | EN300-1670609-5.0g |
2-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol |
201803-71-6 | 5g |
$3520.0 | 2023-06-04 | ||
| Enamine | EN300-1670609-10.0g |
2-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol |
201803-71-6 | 10g |
$5221.0 | 2023-06-04 |
1-(1-methylethyl)-1H-Pyrazole-4-ethanol Related Literature
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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4. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on 1-(1-methylethyl)-1H-Pyrazole-4-ethanol
Introduction to 1-(1-methylethyl)-1H-Pyrazole-4-ethanol (CAS No. 201803-71-6)
1-(1-methylethyl)-1H-Pyrazole-4-ethanol, identified by its Chemical Abstracts Service (CAS) number 201803-71-6, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound belongs to the pyrazole family, which is well-documented for its diverse biological activities and utility in drug development. The structural features of 1-(1-methylethyl)-1H-Pyrazole-4-ethanol, particularly the presence of an isopropyl group and an ethanol moiety, contribute to its unique chemical properties and potential applications.
The pyrazole scaffold is a prominent motif in medicinal chemistry, exhibiting a broad spectrum of pharmacological effects. Compounds derived from pyrazole have been investigated for their antimicrobial, anti-inflammatory, antiviral, and anticancer properties. The specific substitution pattern in 1-(1-methylethyl)-1H-Pyrazole-4-ethanol enhances its interactability with biological targets, making it a promising candidate for further exploration.
In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with enhanced efficacy and reduced side effects. 1-(1-methylethyl)-1H-Pyrazole-4-ethanol has emerged as a compound of interest due to its structural versatility and potential therapeutic benefits. Studies have demonstrated its role as a key intermediate in the synthesis of more complex molecules designed to modulate specific biological pathways.
One of the most compelling aspects of 1-(1-methylethyl)-1H-Pyrazole-4-ethanol is its ability to serve as a building block for the development of new drugs. Researchers have leveraged its scaffold to create derivatives with improved pharmacokinetic profiles and target specificity. For instance, modifications at the 4-position ethanol group have been explored to enhance binding affinity to enzymes and receptors involved in disease processes.
The ethanol side chain in 1-(1-methylethyl)-1H-Pyrazole-4-ethanol plays a crucial role in determining its solubility and metabolic stability. This feature is particularly important in drug design, as it can influence how the compound is absorbed, distributed, metabolized, and excreted by the body. Recent advancements in computational chemistry have allowed researchers to predict these properties with greater accuracy, facilitating the optimization of lead compounds like 1-(1-methylethyl)-1H-Pyrazole-4-ethanol.
Moreover, the isopropyl group attached to the pyrazole ring introduces steric hindrance, which can be exploited to improve selectivity over off-target interactions. This is a critical consideration in drug development, as minimizing side effects is paramount for therapeutic success. The unique combination of functional groups in 1-(1-methylethyl)-1H-Pyrazole-4-ethanol makes it a versatile tool for medicinal chemists seeking to develop next-generation pharmaceuticals.
Recent studies have also highlighted the potential of 1-(1-methylethyl)-1H-Pyrazole-4-ethanol in addressing emerging health challenges. For example, research has shown that derivatives of this compound exhibit promising activity against drug-resistant pathogens. This underscores the importance of exploring novel chemical entities like 1-(1-methylethyl)-1H-Pyrazole-4-ethanol in combating infectious diseases.
The synthesis of 1-(1-methylethyl)-1H-Pyrazole-4-ethanol involves multi-step organic reactions that highlight the ingenuity of modern synthetic chemistry. Advanced methodologies have been employed to achieve high yields and purity, ensuring that researchers have access to high-quality starting materials for their investigations. These synthetic strategies are continually being refined to improve efficiency and sustainability.
In conclusion, 1-(1-methylethyl)-1H-Pyrazole-4-ethanol (CAS No. 201803-71-6) represents a significant advancement in pharmaceutical research. Its unique structural features and potential biological activities make it a valuable asset for drug discovery efforts. As research progresses, we can expect further insights into its applications and derivatives that will continue to shape the future of medicine.
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